
Me-Tet-PEG3-Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Me-Tet-PEG3-Maleimide is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains three polyethylene glycol (PEG) units and features a tetrazine group and a maleimide group. The tetrazine group allows it to undergo a specific inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing trans-cyclooctene (TCO) groups. The maleimide group degrades in aqueous media and is used in drug delivery studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG3-Maleimide involves the coupling of a tetrazine group with a PEG linker and a maleimide group. The tetrazine group is introduced through a reaction with a suitable precursor, followed by the attachment of the PEG linker. The maleimide group is then coupled to the PEG linker under controlled conditions to ensure the stability and functionality of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The maleimide-thiol reaction is commonly used in large-scale production due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Me-Tet-PEG3-Maleimide undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine group reacts with TCO groups under mild conditions to form stable adducts
Hydrolysis: The maleimide group degrades in aqueous media, leading to the formation of hydrolyzed products
Common Reagents and Conditions
Reagents: TCO-containing compounds, water (for hydrolysis).
Conditions: Mild temperatures and neutral pH for iEDDA reactions; aqueous media for hydrolysis
Major Products Formed
iEDDA Reaction: Stable adducts between the tetrazine group and TCO-containing compounds.
Hydrolysis: Hydrolyzed maleimide products
Wissenschaftliche Forschungsanwendungen
Me-Tet-PEG3-Maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates
Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes
Medicine: Utilized in drug delivery systems to improve the stability and targeting of therapeutic agents
Industry: Applied in the production of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Me-Tet-PEG3-Maleimide involves its ability to undergo the iEDDA reaction with TCO-containing compounds. This reaction forms stable adducts that can be used to link various molecules together. The maleimide group, on the other hand, degrades in aqueous media, which can be exploited for controlled release in drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazine-PEG-Maleimide: Similar structure but with different PEG lengths.
Tetrazine-PEG4-Maleimide: Contains four PEG units instead of three.
Tetrazine-PEG2-Maleimide: Contains two PEG units instead of three
Uniqueness
Me-Tet-PEG3-Maleimide is unique due to its specific combination of three PEG units, a tetrazine group, and a maleimide group. This combination allows for efficient iEDDA reactions and controlled degradation in aqueous media, making it highly suitable for drug delivery and bioconjugation applications .
Eigenschaften
Molekularformel |
C26H33N7O7 |
|---|---|
Molekulargewicht |
555.6 g/mol |
IUPAC-Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C26H33N7O7/c1-19-29-31-26(32-30-19)21-4-2-20(3-5-21)18-28-23(35)9-12-38-14-16-40-17-15-39-13-10-27-22(34)8-11-33-24(36)6-7-25(33)37/h2-7H,8-18H2,1H3,(H,27,34)(H,28,35) |
InChI-Schlüssel |
GOTZKYCVLRMFON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


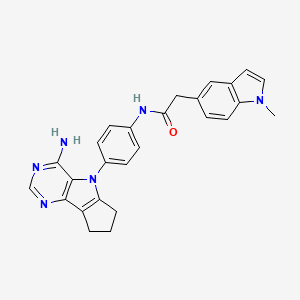

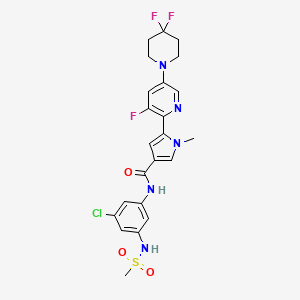
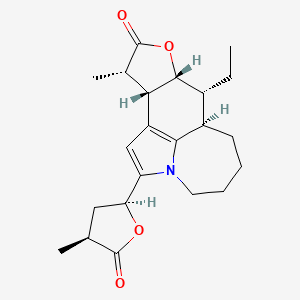
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
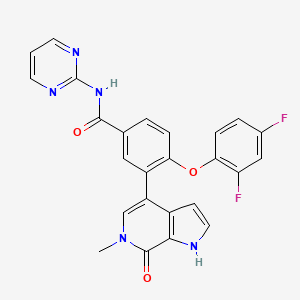
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
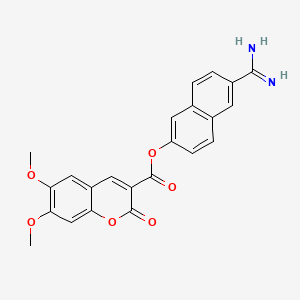



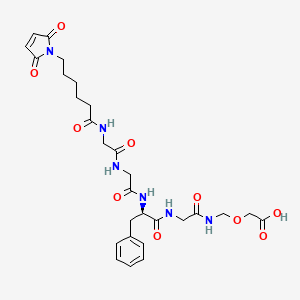
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)

